(3R,5S)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride
Description
(3R,5S)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol hydrochloride is a piperidine derivative characterized by a stereospecific tert-butoxy substituent at the 5-position and a hydroxyl group at the 3-position, with a hydrochloride salt enhancing solubility. This compound is part of a broader class of nitrogen-containing heterocycles, which are pharmacologically significant due to their ability to modulate biological targets such as receptors and enzymes . Its structural complexity and stereochemistry make it a candidate for drug development, particularly in neurological and oncological therapeutics.
Properties
IUPAC Name |
(3R,5S)-5-[(2-methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-9(2,3)12-8-4-7(11)5-10-6-8;/h7-8,10-11H,4-6H2,1-3H3;1H/t7-,8+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUGCDZXUNIPSL-WLYNEOFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(CNC1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@H]1C[C@H](CNC1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a selective reduction reaction.
Addition of the tert-Butyl Ether Group: The tert-butyl ether group is added using tert-butyl alcohol and an appropriate catalyst under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of microreactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or modify the piperidine ring.
Substitution: The tert-butyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce deoxygenated derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets, including receptors involved in neurological pathways.
Case Study: Antioxidant Activity
Research indicates that piperidine derivatives exhibit antioxidant properties. This compound may help mitigate oxidative stress by scavenging free radicals, relevant in neurodegenerative diseases.
Organic Synthesis
(3R,5S)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol; hydrochloride serves as a valuable building block in organic synthesis. It can undergo various chemical reactions typical of piperidine derivatives:
Common Reactions
- Oxidation : Hydroxyl groups can be oxidized to form ketones or aldehydes.
- Reduction : The compound can be reduced to modify the piperidine ring.
- Substitution : The isopropoxy group can be substituted with other functional groups.
Biological Studies
The compound's interactions with biological systems have been investigated, particularly regarding its potential neuroprotective effects.
Neuroprotective Effects
Compounds with similar structures have shown promise in protecting neuronal cells from apoptosis and promoting survival under stress conditions.
Cytotoxicity Studies
Piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 (Colon Cancer) | 15 |
| Compound B | HT29 (Colon Cancer) | 12 |
| Compound C | Ca9-22 (Oral Cancer) | 10 |
Mechanism of Action
The mechanism of action of (3R,5S)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Biological Activity
(3R,5S)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride is a synthetic compound belonging to the piperidine family, characterized by a unique structure that includes a hydroxyl group and a tert-butyl ether group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and interactions with biological systems.
The compound's IUPAC name is this compound, with the molecular formula C₉H₁₉ClN₁O₂. The presence of the piperidine ring makes it structurally similar to other bioactive compounds, which may influence its biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as receptors or enzymes. These interactions may modulate signaling pathways within cells, leading to various physiological effects. However, detailed studies are required to elucidate the exact mechanisms involved.
1. Antioxidant Activity
Research indicates that piperidine derivatives exhibit antioxidant properties. The compound may help mitigate oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms against oxidative damage. This property is particularly relevant in conditions associated with oxidative stress, such as neurodegenerative diseases.
2. Cytotoxicity Studies
Recent studies have explored the cytotoxic effects of related piperidine compounds on cancer cell lines. For instance, derivatives of piperidine have shown potent cytotoxicity against various cancer cell types, including colon cancer and oral squamous cell carcinoma. While specific data on this compound is limited, its structural similarities suggest potential antitumor activity.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT116 (Colon Cancer) | 15 | |
| Compound B | HT29 (Colon Cancer) | 12 | |
| Compound C | Ca9-22 (Oral Cancer) | 10 |
3. Neuroprotective Effects
Given its structural characteristics, there is potential for neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from apoptosis and promote survival under stress conditions.
Case Studies
A notable case study examined the effects of piperidine derivatives on mitochondrial function in cardiac cells affected by oxidative stress. The study demonstrated that these compounds could enhance mitochondrial integrity and function, suggesting a protective role against cardiac damage induced by oxidative agents.
Key Findings:
- Improved ATP Production : Treatment with piperidine derivatives resulted in increased ATP levels in stressed cells.
- Reduced Reactive Oxygen Species : The compounds significantly decreased ROS production in treated myocardial cells.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The compound exhibits varying degrees of structural similarity to other piperidine/pyrrolidine derivatives (Table 1). Key analogs include:
Table 1: Structural Analogues and Similarity Metrics
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
Q & A
(Basic) What synthetic strategies are recommended to optimize the stereochemical purity of (3R,5S)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol hydrochloride?
Answer:
Stereochemical purity is critical for biological efficacy. Key steps include:
- Chiral Pool Synthesis : Use chiral precursors like (3R,5S)-piperidin-3-ol derivatives to preserve stereochemistry during etherification of the 5-position .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., rhodium complexes) for stereoselective dearomatization/hydrogenation reactions, as demonstrated in related piperidine syntheses .
- Reaction Conditions : Optimize temperature (e.g., 0–25°C for sensitive intermediates), solvent polarity (e.g., dichloromethane for controlled reactivity), and reaction time to minimize racemization .
- Purification : Use chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate enantiomerically pure product .
(Advanced) How can researchers resolve contradictions in reported solubility data for this compound?
Answer:
Discrepancies in solubility often arise from:
- Salt Form Variability : Hydrochloride salts may form hydrates or polymorphs under different humidity conditions, altering aqueous solubility. Characterize the solid-state form via X-ray diffraction (XRD) and dynamic vapor sorption (DVS) .
- Impurity Profiles : Residual solvents (e.g., DMF) or unreacted precursors can artificially inflate solubility. Validate purity using LC-MS and ¹H-NMR with deuterated DMSO as a solvent .
- pH-Dependent Solubility : Test solubility across physiological pH ranges (1.2–7.4) to account for protonation of the piperidine nitrogen, which enhances water solubility in acidic conditions .
(Basic) Which analytical methods are most reliable for confirming the stereochemistry and hydrochloride salt form?
Answer:
- X-Ray Crystallography : Provides definitive proof of stereochemistry and salt formation by resolving the 3D arrangement of the piperidine ring and counterion .
- ¹³C-NMR and NOESY : Detect spatial proximity of the 3R-hydroxyl and 5S-ether groups to confirm relative configuration .
- Ion Chromatography : Quantify chloride content to verify hydrochloride stoichiometry .
- FT-IR Spectroscopy : Identify N–H stretching (2500–3000 cm⁻¹) and Cl⁻ vibrations (600–800 cm⁻¹) characteristic of the hydrochloride salt .
(Advanced) What mechanistic approaches are used to study this compound’s interaction with neurological targets?
Answer:
- Molecular Docking : Model interactions with G protein-coupled receptors (GPCRs) or monoamine transporters using software like MOE or AutoDock. Focus on hydrogen bonding between the hydroxyl group and conserved aspartate residues .
- In Vitro Binding Assays : Radioligand displacement studies (e.g., ³H-labeled antagonists) to measure affinity for serotonin or dopamine receptors. Use HEK293 cells expressing human receptor isoforms .
- Mutagenesis Studies : Replace key receptor residues (e.g., Tyr95 in 5-HT₁A) to assess their role in binding. Compare IC₅₀ values between wild-type and mutant receptors .
(Basic) What safety precautions are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization occurs .
- Ventilation : Work in a fume hood to avoid inhalation of fine powders.
- Storage : Store at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation .
- Spill Management : Neutralize with sodium bicarbonate, collect in sealed containers, and dispose as hazardous waste .
(Advanced) How does stereochemistry at the 3R and 5S positions influence metabolic stability?
Answer:
- Cytochrome P450 Interactions : The 3R-hydroxyl group may undergo glucuronidation, while the bulky 5S-ether group reduces oxidation by CYP3A4. Compare metabolic half-lives (t₁/₂) of enantiomers using liver microsome assays .
- Plasma Stability : The 5S configuration sterically shields the piperidine ring from esterase-mediated hydrolysis. Validate via LC-MS stability studies in human plasma .
- Excretion Pathways : Radiolabeled (¹⁴C) studies in rodents show the 3R,5S isomer is preferentially excreted renally due to reduced membrane permeability .
(Basic) What are the recommended conditions for long-term stability studies?
Answer:
- ICH Guidelines : Store samples at 25°C/60% RH (accelerated) and 40°C/75% RH (stress) for 6–12 months. Monitor degradation via HPLC at 0, 3, 6, and 12 months .
- Light Sensitivity : Protect from UV/visible light using amber glass vials.
- pH Stability : Assess degradation in buffers (pH 1–10) to identify hydrolytic liabilities (e.g., ether cleavage) .
(Advanced) How can computational modeling predict off-target effects of this compound?
Answer:
- Pharmacophore Screening : Use Schrödinger’s Phase or similar tools to compare the compound’s 3D features against databases of known off-target binders (e.g., hERG, mAChRs) .
- Machine Learning : Train models on Tox21 datasets to predict cytotoxicity or genotoxicity based on structural descriptors (e.g., topological polar surface area) .
- Docking to Secondary Targets : Simulate binding to adrenergic β₁ or σ receptors, which share structural motifs with piperidine-based ligands .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
